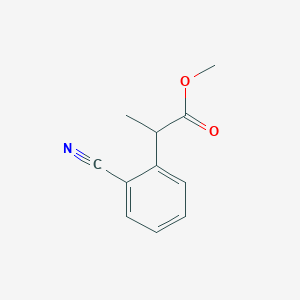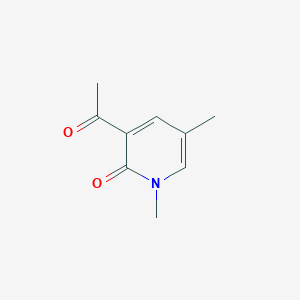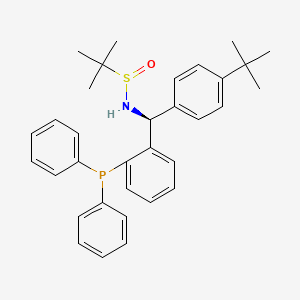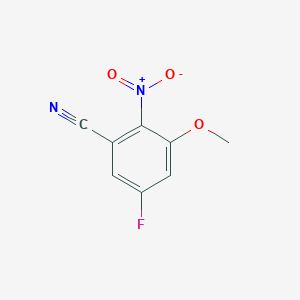
(R)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted aromatic ring, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-bromo-2-fluoroaniline.
Reaction with Epoxide: The aromatic precursor undergoes a reaction with an epoxide, such as ethylene oxide, under basic conditions to form the corresponding amino alcohol.
Resolution of Enantiomers: The racemic mixture of the amino alcohol is then resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: The desired ®-enantiomer is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes, or reduced to form amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted aromatic compounds, while oxidation and reduction reactions can produce ketones, aldehydes, amines, or alcohols.
科学的研究の応用
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, with different biological activity and properties.
2-Amino-2-(3-bromo-2-fluorophenyl)ethanol: The non-hydrochloride form of the compound, with similar chemical properties but different solubility and stability.
2-Amino-2-(3-chloro-2-fluorophenyl)ethanol: A structurally similar compound with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
®-2-Amino-2-(3-bromo-2-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific combination of bromine and fluorine substituents on the aromatic ring, as well as its chiral nature. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H10BrClFNO |
|---|---|
分子量 |
270.52 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-bromo-2-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H/t7-;/m0./s1 |
InChIキー |
FMWBCSRZJHDCHX-FJXQXJEOSA-N |
異性体SMILES |
C1=CC(=C(C(=C1)Br)F)[C@H](CO)N.Cl |
正規SMILES |
C1=CC(=C(C(=C1)Br)F)C(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)



![N-[(2-chloro-4-iodopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B13650771.png)


![4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13650797.png)
